molecular formula C22H16ClN3O3 B2502648 N-[(4-chlorophenyl)methyl]-4-hydroxy-2-oxo-1-phenyl-1,2-dihydro-1,8-naphthyridine-3-carboxamide CAS No. 1251679-78-3

N-[(4-chlorophenyl)methyl]-4-hydroxy-2-oxo-1-phenyl-1,2-dihydro-1,8-naphthyridine-3-carboxamide

Cat. No.: B2502648
CAS No.: 1251679-78-3
M. Wt: 405.84
InChI Key: KTTHJNDLLIFJPC-UHFFFAOYSA-N
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Description

N-[(4-chlorophenyl)methyl]-4-hydroxy-2-oxo-1-phenyl-1,2-dihydro-1,8-naphthyridine-3-carboxamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and industrial chemistry. This compound is characterized by its unique structure, which includes a naphthyridine core, a phenyl group, and a chlorophenylmethyl moiety.

Mechanism of Action

Target of Action

It is known that similar 1,8-naphthyridine derivatives have shown a broad spectrum of biological activities . These compounds have been found to bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .

Mode of Action

It is known that similar 1,8-naphthyridine derivatives interact with their targets to exert various biological activities . The interaction often involves the formation of a complex between the compound and its target, which can result in changes in the target’s function .

Biochemical Pathways

Similar 1,8-naphthyridine derivatives have been found to affect various biochemical pathways, leading to a range of biological activities . The downstream effects of these interactions can include changes in cellular processes and functions .

Pharmacokinetics

Similar compounds have been found to have high gi absorption and are bbb permeant . The Log Po/w (iLOGP) value is 1.73, indicating a moderate level of lipophilicity . These properties can impact the bioavailability of the compound .

Result of Action

Similar 1,8-naphthyridine derivatives have been found to exert various biological effects, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Action Environment

It is known that factors such as ph, temperature, and the presence of other molecules can influence the action of similar compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-chlorophenyl)methyl]-4-hydroxy-2-oxo-1-phenyl-1,2-dihydro-1,8-naphthyridine-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the naphthyridine core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the phenyl group: This step often involves a Friedel-Crafts acylation reaction.

    Attachment of the chlorophenylmethyl moiety: This can be done through a nucleophilic substitution reaction using a chlorophenylmethyl halide.

    Hydroxylation and carboxylation:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

N-[(4-chlorophenyl)methyl]-4-hydroxy-2-oxo-1-phenyl-1,2-dihydro-1,8-naphthyridine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The carbonyl groups can be reduced to alcohols.

    Substitution: The chlorophenylmethyl group can undergo nucleophilic substitution reactions.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols.

    Hydrolysis: Acidic or basic aqueous solutions.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted derivatives.

    Hydrolysis: Formation of carboxylic acids and amines.

Scientific Research Applications

N-[(4-chlorophenyl)methyl]-4-hydroxy-2-oxo-1-phenyl-1,2-dihydro-1,8-naphthyridine-3-carboxamide has several scientific research applications:

    Medicinal Chemistry: Potential use as a lead compound for the development of new drugs targeting specific enzymes or receptors.

    Pharmacology: Study of its effects on biological systems, including its potential as an anti-inflammatory or anticancer agent.

    Industrial Chemistry: Use as an intermediate in the synthesis of other complex organic compounds.

Comparison with Similar Compounds

Similar Compounds

  • N-[(4-chlorophenyl)methyl]-4-hydroxy-2-oxo-1-phenyl-1,2-dihydro-1,8-naphthyridine-3-carboxamide
  • N-[(4-chlorophenyl)methyl]-4-hydroxy-2-oxo-1-phenyl-1,2-dihydro-1,8-naphthyridine-3-carboxylic acid
  • N-[(4-chlorophenyl)methyl]-4-hydroxy-2-oxo-1-phenyl-1,2-dihydro-1,8-naphthyridine-3-carboxylate

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and its potential biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for further research and development.

Properties

IUPAC Name

N-[(4-chlorophenyl)methyl]-4-hydroxy-2-oxo-1-phenyl-1,8-naphthyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16ClN3O3/c23-15-10-8-14(9-11-15)13-25-21(28)18-19(27)17-7-4-12-24-20(17)26(22(18)29)16-5-2-1-3-6-16/h1-12,27H,13H2,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTTHJNDLLIFJPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C3=C(C=CC=N3)C(=C(C2=O)C(=O)NCC4=CC=C(C=C4)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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